Isophorone Diamine: A Comprehensive Technical Guide
Isophorone Diamine: A Comprehensive Technical Guide
Abstract
Isophorone (B1672270) diamine (IPDA) is a cycloaliphatic diamine widely utilized as a high-performance curing agent for epoxy resins and as a key intermediate in the synthesis of isophorone diisocyanate (IPDI), a precursor for light-stable polyurethanes. This document provides an in-depth technical overview of isophorone diamine, detailing its chemical and physical properties, synthesis pathways, and significant applications. It includes structured data tables for key properties and detailed experimental protocols for its principal uses in epoxy curing and chemical synthesis. Furthermore, graphical representations of its synthesis pathway, application workflows, and structure-property relationships are provided to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development and material science.
Introduction
Isophorone diamine, systematically named 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine, is a colorless to light-yellow liquid with a characteristic amine odor.[1][2] As a cycloaliphatic amine, it offers a unique combination of properties, including low viscosity, moderate reactivity, and excellent color stability, which makes it a preferred choice over many aliphatic and aromatic amines.[3][4] Its primary applications are as a hardener for epoxy resins, where it imparts high mechanical strength, chemical resistance, and enhanced UV stability, and as a monomer for producing polyamides and polyurethanes.[1][5] This guide will explore the core technical aspects of IPDA, providing essential data and methodologies for its application in a research and development context.
Core Properties of Isophorone Diamine
The isomeric mixture of isophorone diamine is identified by the CAS Number: 2855-13-2 .[1][6] Its key physical and chemical properties are summarized below.
Table 1: General and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 2855-13-2 (isomeric mixture) | [1][4] |
| IUPAC Name | 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine | [1] |
| Chemical Formula | C₁₀H₂₂N₂ | [1][3] |
| Molar Mass | 170.30 g/mol | [1][4] |
| Appearance | Colorless to light-yellow liquid | [1][2][3] |
| Odor | Mild, characteristic amine-like | [2][6] |
| pH | 11.6 (10 g/L in H₂O at 20 °C) | [4] |
Table 2: Physical and Thermal Properties
| Property | Value | Reference(s) |
| Density | 0.922 g/cm³ (at 20-25 °C) | [1][3][4] |
| Melting Point | 10 °C (50 °F) | [1][3][4] |
| Boiling Point | 247 °C (477 °F) at 1013 hPa | [1][4][7] |
| Flash Point | 112 - 117 °C | [1][3][8] |
| Vapor Pressure | 0.02 hPa (at 20 °C) | [4] |
| Solubility in Water | Very good / Highly soluble | [1][2][3] |
| Solubility in Solvents | Soluble in alcohols, ethers, esters, ketones | [3][7] |
| Viscosity | 18 mPa·s (at 20 °C) | [8] |
| Autoignition Temp. | 380 °C | [4] |
| Refractive Index (nD) | 1.4880 | [1] |
| log Pow | 0.99 (at 23 °C) | [9] |
Key Applications and Reaction Mechanisms
Epoxy Resin Curing Agent
IPDA is a highly effective curing agent (hardener) for epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA).[3] The curing process involves the reaction of the primary amine groups (-NH₂) on the IPDA molecule with the epoxide groups of the resin. This reaction forms a highly cross-linked, three-dimensional polymer network. The resulting cured material exhibits high strength, excellent chemical and moisture resistance, and superior color stability compared to systems cured with other amines.[4][10]
Precursor for Isophorone Diisocyanate (IPDI)
IPDA is the direct precursor to isophorone diisocyanate (IPDI), a vital component in the production of light-stable and weather-resistant polyurethane coatings and elastomers.[1][5] The synthesis involves the phosgenation of IPDA, where the amine groups are converted into isocyanate groups (-NCO).[1]
Polyamide Synthesis
As a diamine, IPDA can be used as a monomer in polycondensation reactions with dicarboxylic acids (or their derivatives) to produce specialty polyamides.[3][11] These polyamides are often non-crystalline and transparent, with good thermal stability.[7]
Carbon Dioxide Capture
Recent research has highlighted IPDA's potential in direct air capture (DAC) of carbon dioxide.[12][13] In an aqueous solution, IPDA reacts with CO₂ to form a solid carbamic acid precipitate, which can be easily separated.[13] This "liquid-solid phase separation" system demonstrates high efficiency (>99%) for removing CO₂ from the air. The captured CO₂ can be released by moderate heating (around 60 °C), regenerating the IPDA for reuse.[1][13]
Experimental Protocols
Safety Precaution: Isophorone diamine is corrosive and can cause severe skin burns, eye damage, and allergic skin reactions.[9][12] Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[9]
Protocol 1: Curing of DGEBA Epoxy Resin
This protocol describes a general procedure for curing a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with IPDA.
Materials:
-
DGEBA-based epoxy resin
-
Isophorone diamine (IPDA)
-
Vacuum desiccator or chamber
-
Steel or silicone molds pre-treated with a mold-releasing agent
-
Programmable oven
Methodology:
-
Degassing the Resin: Place a pre-weighed amount of DGEBA resin into a suitable mixing container. Degas the resin under vacuum until bubbling ceases to remove any entrapped air.
-
Mixing: Calculate the stoichiometric amount of IPDA required based on the amine hydrogen equivalent weight (AHEW) of IPDA and the epoxide equivalent weight (EEW) of the resin. At room temperature, add the calculated amount of IPDA to the degassed resin.
-
Homogenization: Mix the components thoroughly but gently for 3-5 minutes, avoiding the introduction of new air bubbles. The mixture can be briefly degassed again if necessary.
-
Casting: Pour the uncured epoxy-amine mixture into the pre-treated molds.
-
Curing Schedule:
-
Cooling and Demolding: After the post-cure cycle, turn off the oven and allow the samples to cool slowly to room temperature before demolding.
Protocol 2: Synthesis of Isophorone Diisocyanate (IPDI) via Phosgenation (Lab Scale)
This protocol is adapted from methods using triphosgene (B27547), a solid and more manageable source of phosgene (B1210022) for laboratory settings.
Extreme Hazard Warning: Phosgene and its precursors like triphosgene are extremely toxic and corrosive. IPDI is also highly toxic upon inhalation. This procedure must only be performed by highly trained personnel in a dedicated, certified fume hood with specialized safety equipment, including respiratory protection.
Materials:
-
Isophorone diamine (IPDA)
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Inert chlorinated solvent (e.g., ethylene (B1197577) dichloride, o-dichlorobenzene)
-
Nitrogen gas supply
-
Caustic scrubber solution (e.g., NaOH solution)
Methodology:
-
System Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser. The condenser outlet must be connected to a scrubber containing a caustic solution to neutralize any unreacted phosgene or HCl gas.
-
Reagent Preparation:
-
Dissolve a calculated amount of triphosgene in the inert solvent within the reaction flask.
-
Separately, dissolve IPDA in the same inert solvent to prepare a solution for dropwise addition.[6]
-
-
Inert Atmosphere: Purge the entire system with dry nitrogen gas.
-
Reaction Initiation: Cool the triphosgene solution to between -20 °C and 5 °C using an appropriate cooling bath.[6]
-
IPDA Addition: Begin adding the IPDA solution dropwise to the cooled, stirred triphosgene solution. Maintain the reaction temperature throughout the addition. The reaction is exothermic. The addition process may take 2-7 hours.[6]
-
Reflux: After the addition is complete, slowly warm the reaction mixture to reflux temperature and maintain it for 2-8 hours to ensure the complete conversion of intermediate carbamoyl (B1232498) chlorides to isocyanates.[6]
-
Work-up: Cool the reaction mixture. The resulting mixture may contain solid byproducts (e.g., amine hydrochlorides), which are removed by suction filtration.
-
Purification: The final IPDI product is isolated from the filtrate by vacuum distillation to achieve high purity (>99.5%).[1]
Visualized Workflows and Pathways
The following diagrams illustrate key processes involving isophorone diamine.
Caption: Industrial synthesis pathway of Isophorone Diisocyanate (IPDI) from Isophorone.[1]
Caption: General laboratory workflow for curing epoxy resin with Isophorone Diamine.[2]
Caption: Logical relationship between IPDA's structure, properties, and applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3627736A - Polyamides from isophorone diamine, hexamethylene diamine, isophthalic acid and terephthalic acid - Google Patents [patents.google.com]
- 4. ISOPHORONE DIAMINE (IPDA) - Ataman Kimya [atamanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103145586A - Synthetic method of isophorone diisocyanate - Google Patents [patents.google.com]
- 7. Investigation of the synthesis and properties of isophorone and ether units based semi-aromatic polyamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. DE4211454C2 - Process for extending the pot life when curing epoxy resins with isophoronediamine isomer mixtures - Google Patents [patents.google.com]
- 11. Isophorone diisocyanate synthesis - chemicalbook [chemicalbook.com]
- 12. Direct Air Capture of CO2 Using a Liquid Amine-Solid Carbamic Acid Phase-Separation System Using Diamines Bearing an Aminocyclohexyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fastest Carbon Dioxide Catcher Heralds New Age for Direct Air Capture | Lab Manager [labmanager.com]
